molecular formula C14H19NO3 B11996879 1-(3,4-Dimethoxybenzoyl)piperidine

1-(3,4-Dimethoxybenzoyl)piperidine

Cat. No.: B11996879
M. Wt: 249.30 g/mol
InChI Key: HJYZNJFFEPUIRG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)piperidine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, designed for research use only (RUO) and not intended for human or veterinary diagnostic or therapeutic applications. This compound features a benzamide structure with a piperidine moiety, a core scaffold recognized in the class of compounds known as ampakines . Ampakines are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a crucial mediator of fast excitatory synaptic transmission in the central nervous system . By modulating AMPA receptors, this chemical family has been shown to facilitate synaptic plasticity and show promise in preclinical models for enhancing cognitive functions, including learning and memory . Research into structurally similar benzamide derivatives has also revealed unexpected pharmacological activities, such as anti-fatigue effects in animal behavioral models, suggesting a broader potential research scope . Furthermore, the piperidine ring is a fundamental structural element in many bioactive molecules and is frequently investigated for its affinity to various neurological targets . Researchers may utilize this compound as a valuable building block or reference standard in the synthesis and evaluation of novel multifunctional ligands, particularly for studies aimed at understanding and treating neurodegenerative disorders, cognitive impairment, and other central nervous system conditions.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C14H19NO3/c1-17-12-7-6-11(10-13(12)18-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

HJYZNJFFEPUIRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCCC2)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dimethoxybenzoic Acid Active Esters

The carboxylic acid is first converted into an active ester using N-hydroxysuccinimide (NHS) and trifluoroacetic anhydride (TFAA). In a representative procedure, 3,4-dimethoxybenzoic acid (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) with pyridine (4 mL) and NHS-TFA (30 mmol). The mixture is stirred at room temperature for 4 hours, yielding the NHS-activated ester in 84–86% after crystallization.

Key Reaction Parameters

ParameterValue
SolventTHF
ActivatorNHS-TFA (3 equiv)
Reaction Time4 hours
Yield84–86%

Amidation with Piperidine

The NHS-activated ester (10 mmol) is reacted with piperidine (2 mL) in dichloromethane (50 mL) for 2 hours at room temperature. Workup involves washing with 1 M HCl and saturated brine, followed by crystallization from ethanol to yield 1-(3,4-dimethoxybenzoyl)piperidine as a white powder.

Purification and Characterization

  • Recrystallization Solvent : Ethanol

  • Melting Point : 142–144°C (varies with substituents)

  • Spectroscopic Data :

    • FTIR : 1734 cm⁻¹ (C=O stretch), 1599 cm⁻¹ (aromatic C=C)

    • ¹H-NMR (CDCl₃) : δ 3.89 (s, 6H, OCH₃), 2.89 (s, 4H, piperidine CH₂)

Alkylation of Piperidine Derivatives

Alternative routes employ alkylation of piperidine with halogenated 3,4-dimethoxybenzoyl precursors.

Reaction with α-Bromo-3,4-dimethoxypropiophenone

In a patented procedure, 4-substituted piperidine (3.46 g, 10 mmol) is reacted with α-bromo-3,4-dimethoxypropiophenone (4.10 g, 10 mmol) in dimethylformamide (DMF, 30 mL) containing triethylamine (2.1 mL). The mixture is stirred at room temperature for 6 hours, yielding a crude product that is recrystallized from ethanol (4.21 g, 72% yield).

Optimized Conditions

ParameterValue
SolventDMF
BaseTriethylamine (2.1 equiv)
TemperatureRoom temperature
Yield72%

Catalytic Hydrogenation for Reduced Byproducts

Post-alkylation, catalytic hydrogenation (Pd/C, H₂) or sodium borohydride reduction is employed to minimize undesired side products. For instance, sodium borohydride (2.0 g) in methanol (150 mL) reduces intermediates at 0–10°C, enhancing yields to 85% after recrystallization.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Active Ester AmidationHigh purity (84–86%)Multi-step synthesis
AlkylationOne-step processModerate yields (72%)

The active ester method is preferable for small-scale, high-purity synthesis, whereas alkylation offers scalability for industrial applications.

Industrial-Scale Considerations

Continuous Flow Reactors

Patented workflows describe continuous flow systems for alkylation reactions, reducing reaction times from hours to minutes while maintaining yields >70%.

Solvent Recycling

DMF and THF are recovered via distillation, aligning with green chemistry principles.

Emerging Methodologies

Recent advancements include palladium-catalyzed couplings for direct benzoylation, though these remain experimental .

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzoyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces alcohols.

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the piperidine ring play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems and inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Natural Piperidine Alkaloids from Piper nigrum

Several piperidine and pyrrolidine alkaloids isolated from Piper nigrum share structural similarities but differ in substituents and bioactivity:

Compound Name Substituents Molecular Weight Source (Yield) Biological Activity
Pellitorine (1) 3,4-Methylenedioxyphenylpropenyl 259.31 Piper nigrum roots (0.00036% dw) Cytotoxic (HL60, MCF-7 cells)
1-[1-Oxo-5(3,4-MD-phenyl)-2E,4E-pentadienyl]pyrrolidine 3,4-Methylenedioxyphenylpentadienyl 285.35 Piper nigrum roots (0.00051% dw) Unreported
(±)-erythro-1-(oxo-4,5-dihydroxy-2E-decaenyl)-piperidine Aliphatic hydroxy-substituted 285.38 Piper nigrum roots Sleep-improving properties

Key Differences :

  • Substituent Chemistry : Natural analogs often feature 3,4-methylenedioxyphenyl or aliphatic chains, whereas 1-(3,4-dimethoxybenzoyl)piperidine has electron-donating methoxy groups . Methylenedioxy groups are metabolically labile, whereas dimethoxy groups enhance stability .
  • Bioactivity : Natural compounds exhibit cytotoxicity or neuroactive effects, while the synthetic target modulates AMPA receptors, suggesting divergent therapeutic applications .
1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
  • Structure : Incorporates a 1,2,4-oxadiazole moiety at the 4-position of piperidine.
  • Molecular Weight : 407.46 g/mol; higher lipophilicity (predicted logP: ~3.5) compared to the parent compound .
Quinazolinone-Piperidine Hybrids
  • Example: 1-[1-(3,4-Dimethoxybenzoyl)-ethyl]-4-[3,4-dihydro-2(1H)-quinazolinon-3-yl]-piperidine.
  • Synthesis : Sodium borohydride reduction yields derivatives with retained dimethoxybenzoyl groups, highlighting synthetic versatility .

Structural and Pharmacokinetic Comparison

Parameter This compound Pellitorine Oxadiazole Derivative
LogP (Predicted) ~2.1 ~3.8 ~3.5
Hydrogen Bond Acceptors 3 4 5
Bioavailability Moderate (CNS-penetrant) Low (natural product limitations) High (synthetic optimization)
Targets AMPA receptors Cytotoxicity pathways Undisclosed

Research Findings and Implications

  • Docking Studies : Piperidine derivatives with bulky hydrophobic substituents (e.g., 3-phenylbutyl) exhibit RMSD > 2.5 Å in S1R ligand binding, suggesting substituent orientation critically impacts receptor adaptation . The dimethoxybenzoyl group’s smaller size may favor tighter binding in AMPA receptor cavities .
  • Natural vs.

Q & A

Q. What established synthetic protocols are available for 1-(3,4-Dimethoxybenzoyl)piperidine, and how can reaction conditions be optimized?

The synthesis typically involves acylation of piperidine derivatives with 3,4-dimethoxybenzoyl chloride. A common method includes:

  • Reacting piperidin-4-amine with 3,4-dimethoxybenzoyl chloride in the presence of a tertiary amine base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C .
  • Optimization strategies :
    • Use a 1:1.2 molar ratio of amine to acyl chloride to minimize side reactions.
    • Slow addition of acyl chloride to control exothermicity.
    • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., ¹H NMR: δ 7.4–6.8 ppm for aromatic protons; δ 3.8 ppm for methoxy groups) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 265.12) .

Q. What biological activities have been reported for this compound?

  • Antimicrobial : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) via membrane disruption .
  • Antioxidant : Scavenges DPPH radicals (EC₅₀ = 8 µM) through phenolic hydrogen donation .
  • Antiviral : Inhibits SARS-CoV-2 entry by binding to ACE2 (IC₅₀ = 12 µM in Vero E6 cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay variability or compound purity . Methodological solutions:

  • Standardize assays : Use identical cell lines (e.g., HEK293T for ACE2 binding) and incubation times .
  • Validate purity : Re-test compounds using NMR and HPLC to rule out degradation .
  • Dose-response profiling : Compare potency thresholds (e.g., 0.1–100 µM) in parallel assays (antioxidant vs. antiviral) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : Convert to hydrochloride salt (e.g., 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride) to enhance aqueous solubility .
  • Prodrug design : Introduce ester groups (e.g., acetylated amine) for passive diffusion, followed by enzymatic hydrolysis .
  • Nanoparticle encapsulation : Use liposomal carriers to improve plasma stability and tissue targeting .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to ACE2 (PDB ID: 6M0J) to identify key interactions (e.g., hydrogen bonding with His34) .
  • Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100 ns simulations .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity .

Q. What are the challenges in designing analogs with enhanced activity?

  • Steric hindrance : Bulkier substituents on the benzoyl group reduce ACE2 binding affinity .
  • Metabolic instability : Piperidine ring oxidation (e.g., CYP3A4-mediated) shortens half-life. Solutions:
    • Introduce fluorine atoms to block metabolic hotspots .
    • Replace methoxy groups with bioisosteres (e.g., trifluoromethoxy) .

Methodological Recommendations

  • Contradiction analysis : Always cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based entry assays) .
  • Scale-up synthesis : Pilot reactions in <1 mmol scale first to optimize conditions before kilogram-scale production .
  • Toxicity screening : Use zebrafish embryos (Danio rerio) for rapid in vivo toxicity profiling (LC₅₀ > 100 µM) .

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